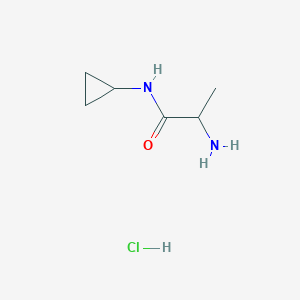

2-Amino-N-cyclopropylpropanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

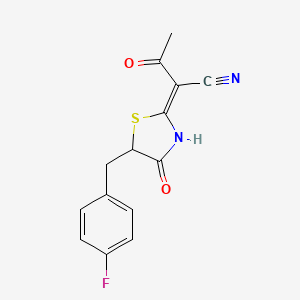

2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic compound with a molecular weight of 164.63 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-cyclopropylpropanamide hydrochloride . The InChI code is 1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H . This indicates that the molecule contains a cyclopropyl group attached to a propanamide group with an amino substitution at the 2-position.Physical And Chemical Properties Analysis

2-Amino-N-cyclopropylpropanamide hydrochloride is a powder at room temperature . It has a molecular weight of 164.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Antidepressant Potential

A study by Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, evaluated for potential antidepressant activity. Among them, a compound closely related to 2-Amino-N-cyclopropylpropanamide hydrochloride was highlighted for its effectiveness in pharmacological animal tests, showing more activity than some standard antidepressants (Bonnaud et al., 1987).

Thermoresponsive Polymer Applications

Narumi et al. (2008) utilized a 2-chloropropionamide derivative with an azido group as an initiator in the synthesis of a thermoresponsive polymer, Poly(N-isopropylacrylamide). The study highlighted the potential of modifying the polymer's properties, such as its lower critical solution temperature, by altering the end-groups of the polymer chain, showing versatility in material science applications (Narumi et al., 2008).

Anticancer Agent Design

Kumar et al. (2009) synthesized functionalized amino acid derivatives, including those structurally related to 2-Amino-N-cyclopropylpropanamide hydrochloride. These derivatives were evaluated for their cytotoxicity against human cancer cell lines, identifying compounds with significant activity, particularly against ovarian and oral cancers. This suggests potential use in designing new anticancer agents (Kumar et al., 2009).

Cyclopropane Amino Acids Synthesis

Adams et al. (2003) described a method for preparing cyclopropane amino acids, which are structurally similar to 2-Amino-N-cyclopropylpropanamide hydrochloride. This method involved cyclopropanation of dehydroamino acids, demonstrating the utility in synthesizing compounds like (+/-)-(Z)-2,3-methanophenylalanine, with potential applications in medicinal chemistry (Adams et al., 2003).

Hydrogel Synthesis for Bioremediation

Mondal et al. (2019) reported the synthesis of a starch-grafted tetrapolymer hydrogel, incorporating a 2-acrylamido derivative. This hydrogel showed significant potential in the removal of heavy metals and dyes from water, demonstrating its application in environmental remediation (Mondal et al., 2019).

Immunosuppressive Activity

Kiuchi et al. (2000) synthesized 2-substituted 2-aminopropane-1,3-diols, resembling 2-Amino-N-cyclopropylpropanamide hydrochloride, and evaluated them for immunosuppressive activity. These compounds showed potential in lymphocyte-decreasing effects and rat skin allograft, suggesting applications in immunosuppressive therapies (Kiuchi et al., 2000).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-amino-N-cyclopropylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUFHKXUMYILKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclopropylpropanamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)

![Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2718040.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2718042.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)

![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B2718052.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2718053.png)